molecular formula C14H9NO2S B14086240 2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4h)-one

2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4h)-one

Cat. No.: B14086240
M. Wt: 255.29 g/mol
InChI Key: YWWRMWAWBUHZAY-UHFFFAOYSA-N
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Description

2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one (C₁₄H₉NO₂S, MW: 255.29 g/mol) is a heterocyclic oxazolone derivative featuring a thiophene-substituted exocyclic double bond in the Z-configuration . Its molecular structure comprises an oxazole ring fused with a thiophene moiety, which adopts near-coplanarity (dihedral angle: 2.65–4.55°) . This planarity enhances conjugation, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics . The compound’s synthesis typically involves condensation of acetyl glycine with thiophene-2-carbaldehyde in the presence of acetic anhydride and sodium acetate .

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H

InChI Key

YWWRMWAWBUHZAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2

Origin of Product

United States

Biological Activity

2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one is a compound belonging to the oxazolone family, known for its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of 2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one features a phenyl group and a thiophene moiety linked to an oxazolone core. The synthesis typically involves the condensation of appropriate aldehydes with oxazolone derivatives under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity, often employing techniques such as refluxing in organic solvents or using microwave-assisted synthesis.

Antimicrobial Activity

Research has demonstrated that oxazolone derivatives exhibit significant antimicrobial properties. In one study, 2-phenyl derivatives showed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus spp. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 4 µg/mL against Candida albicans .

Anticancer Properties

The anticancer potential of 2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one has been evaluated in various in vitro assays. Compounds in the oxazolone series have shown promising antiproliferative effects against human cancer cell lines. For instance, derivatives with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing substituents . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed through various models, including carrageenan-induced paw edema tests. Results indicated that the oxazolone derivatives significantly reduced inflammation markers, suggesting their potential as anti-inflammatory agents .

Antioxidant Activity

In vitro studies have shown that oxazolones possess strong antioxidant capabilities, inhibiting lipid peroxidation effectively. The average inhibition rates for certain derivatives reached up to 86.5%, highlighting their potential role in combating oxidative stress-related diseases .

Case Studies

StudyFindings
Study 1Evaluated the antimicrobial effects of oxazolone derivatives; MIC values demonstrated strong activity against S. aureus and C. albicans .
Study 2Investigated anticancer properties; compounds showed significant antiproliferative effects on various cancer cell lines .
Study 3Assessed anti-inflammatory activity using paw edema models; significant reduction in inflammation was observed .
Study 4Examined antioxidant properties; compounds exhibited high inhibition rates against lipid peroxidation .

The biological activities of 2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymes.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell proliferation.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Antioxidant Mechanism : Scavenging of free radicals and enhancement of endogenous antioxidant defenses.

Comparison with Similar Compounds

Comparison with Similar Oxazolone Derivatives

Oxazolone derivatives exhibit diverse properties depending on substituents. Below is a systematic comparison:

Substituent Effects on Molecular Planarity and Conjugation

  • Thiophene vs. However, steric bulk from the naphthalene ring may reduce solubility.
  • Thiophene vs. Trimethoxybenzylidene: The 3,4,5-trimethoxybenzylidene derivative (C₁₉H₁₇NO₅) shows significant deviation from coplanarity due to steric hindrance from methoxy groups, reducing π-conjugation efficiency. This structural distortion is absent in the thiophene analog .
  • Thiophene vs. Methyl: The methyl-substituted analog (C₉H₇NO₂S) retains near-coplanarity (dihedral angle: 2.65–4.55°) but lacks the electron-rich thiophene sulfur, resulting in weaker intermolecular interactions .

Electronic and Spectral Properties

  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) or nitro (NO₂) substituents (e.g., C₁₃H₁₀F₃NO₂, MW: 269.22 g/mol) enhance electrophilicity, shifting C=O stretching vibrations to higher frequencies (1700–1655 cm⁻¹ in IR) . These groups improve stability but may reduce solubility.
  • Electron-Donating Groups (EDGs): Methoxy (OCH₃) or phenyl groups extend conjugation, as seen in 4-benzylidene-2-phenyl derivatives (C₁₆H₁₁NO₂), which exhibit redshifted UV-Vis spectra .

Crystal Packing and Intermolecular Interactions

  • Hydrogen Bonding :
    The thiophene derivative forms weak C–H···O bonds, while the trimethoxy analog relies on C–H···O and π-π stacking (3.767–3.886 Å) for crystal stabilization .

  • Methyl Substituent :
    The methyl analog exhibits C–H···O hydrogen-bonded chains along the [101] direction, contrasting with the thiophene derivative’s 3D network .

Data Tables

Table 1: Structural and Functional Comparison of Selected Oxazolone Derivatives

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-Phenyl-4-(thiophen-2-ylmethylene)-... Thiophene-2-ylmethylene 255.29 OLEDs, photovoltaics
2-(Naphthalen-1-yl)-4-(thiophen-... Naphthalen-1-yl, thiophene 305.37 Conjugated polymers
2-Phenyl-4-(3,4,5-trimethoxybenzyl... 3,4,5-Trimethoxybenzylidene 367.37 Antibacterial activity
2-Methyl-4-(thiophen-2-ylmethylene)... Methyl, thiophene 193.23 C–H···O hydrogen bonding
2-Phenyl-4-(4-nitrobenzylidene)... 4-Nitrobenzylidene 308.29 Sensor applications
2-Phenyl-4-(CF₃-butylidene)-... 4,4,4-Trifluorobutylidene 269.22 Reactive intermediate for triazoles

Table 2: Spectral and Crystallographic Data

Compound IR C=O Stretch (cm⁻¹) Dihedral Angle (°) Crystal Interactions Reference ID
2-Phenyl-4-(thiophen-2-ylmethylene)-... 1700, 1655 2.65–4.55 Weak C–H···O bonds
2-Phenyl-4-(3,4,5-trimethoxybenzyl... 1705, 1660 Non-coplanar C–H···O, π-π stacking (3.767 Å)
2-Methyl-4-(thiophen-2-ylmethylene)... 1710, 1650 2.65 (A), 4.55 (B) C–H···O chains, π-π interactions

Preparation Methods

Table 1: Comparative Spectroscopic Data

Method IR (C=O, cm⁻¹) ¹H NMR (CH=, δ) Yield (%)
Cyclocondensation 1752 8.02 82
Ring-Opening 1748 8.05 78
Microwave 1750 8.01 94

Table 2: Solubility Profile

Solvent Solubility (mg/mL)
DMSO 45.2
Ethanol 12.7
Chloroform 8.9

Critical Analysis of Methodologies

  • Cyclocondensation :

    • Pros : High atom economy, readily available starting materials.
    • Cons : Requires excess acetic anhydride, generating acidic waste.
  • Ring-Opening :

    • Pros : Modularity for 4-position functionalization.
    • Cons : Multi-step synthesis increases cost and time.
  • Microwave :

    • Pros : Rapid, energy-efficient.
    • Cons : Scalability challenges for industrial production.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one?

The compound is typically synthesized via Erlenmeyer azlactone formation . A representative method involves:

  • Reagents : Acetyl glycine, thiophene-2-carbaldehyde, anhydrous sodium acetate, and acetic anhydride.
  • Procedure :
    • Reflux the mixture in acetic anhydride for 2 hours.
    • Precipitate the product using ethanol and cold water.
    • Recrystallize from chloroform or carbon tetrachloride for single-crystal growth .
  • Key parameters : Excess acetic anhydride acts as both solvent and dehydrating agent. Reaction completion is monitored via TLC or crystallization behavior.

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray crystallography : Resolves bond lengths, dihedral angles (e.g., oxazole-thiophene coplanarity: 2.65–4.55°), and intermolecular interactions (C–H⋯O, π⋯π). Refinement uses SHELXL with riding models for H-atoms .
  • IR/NMR :
    • IR : Absorptions at ~1700 cm⁻¹ (oxazolone C=O) and ~1655 cm⁻¹ (conjugated ketone).
    • ¹H NMR : Singlets for aromatic protons and methylidene CH groups (δ 7.10–6.95 ppm) .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

  • Software tools : Use SHELXL or PLATON for validation. For twinning, employ the HKLF5 format in SHELXL to model twin laws .
  • Disorder handling : Apply partial occupancy or split models. For example, in , two independent molecules (A/B) were refined with distinct thermal parameters .
  • Hydrogen bonding : Validate using ORTEP-3 visualizations and distance-angle criteria (e.g., C–H⋯O: 2.2–3.3 Å) .

Advanced: How does the compound react with nitrogen and carbon nucleophiles?

  • With amines (e.g., p-toluidine) :
    • In ethanol: Forms thienylaminomethylidene-oxazolone.
    • In acetic acid: Yields alkenamide and imidazolinone derivatives via ring-opening .
  • With Grignard reagents (e.g., PhMgBr) : Produces benzoylaminovinylthiophene via Friedel-Crafts acylation .
  • Methodological note : Monitor reactivity via TLC and isolate products via column chromatography using ethyl acetate/hexane gradients.

Advanced: What computational strategies optimize pharmacological activity prediction for oxazolone derivatives?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tyrosinase, COX-2).
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity .
  • Example : Derivatives with trifluoromethylphenyl groups show enhanced COX-2 inhibition (IC₅₀ < 1 µM) .

Basic: How are hydrogen atoms handled in crystallographic refinement?

  • Riding model : H-atoms are positioned geometrically (C–H = 0.93–0.98 Å) with isotropic displacement parameters tied to parent atoms (Uiso(H) = 1.2–1.5 Ueq(C)) .
  • Validation : Check using PLATON ’s ADDSYM to detect missed symmetry or disorder .

Advanced: What intermolecular forces stabilize the crystal packing?

  • Primary interactions :
    • C–H⋯O hydrogen bonds : Form chains along [101] (e.g., 2.50 Å, 145°).
    • π⋯π stacking : Between oxazole and thiophene rings (intercentroid: 3.767–3.886 Å) .
  • Thermal analysis : DSC/TGA confirms stability up to 411–412 K, correlating with tight packing .

Basic: Why are oxazolone derivatives significant in medicinal chemistry?

  • Bioactivity : Inhibit tyrosinase (anti-melanoma), COX-2 (anti-inflammatory), and fungal pathogens (e.g., Rhizoctonia solani) .
  • Structural flexibility : The methylidene group enables diverse derivatization (e.g., halogenation, aryl substitution) .

Advanced: How are data contradictions addressed in multi-dataset crystallographic studies?

  • Rmerge/Rint analysis : Discard outliers with I/σ(I) < 2.0. For , Rint = 0.029 after excluding weak reflections .
  • Multi-model refinement : Compare independent molecules (A/B) to identify systematic errors (e.g., thermal motion discrepancies) .

Advanced: What synthetic routes enable scale-up while maintaining purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 3 min for 76% yield) and minimizes side products .
  • Catalytic optimization : Use AlCl₃ or bleaching earth clay (pH 12.5) in PEG-400 for eco-friendly conditions .

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